

Dissolving ST 1535 for In Vivo Experiments: Application Notes and Protocols

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Compound of Interest

Compound Name: ST 1535

Cat. No.: B1682632

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This document provides detailed application notes and protocols for the dissolution and in vivo administration of **ST 1535**, a preferential adenosine A2A receptor antagonist. The provided methodologies are based on established practices for in vivo studies and aim to ensure safe and effective delivery of the compound to animal models.

Introduction

ST 1535 is a potent and selective antagonist of the adenosine A2A receptor, a G-protein coupled receptor involved in various physiological processes, including neurotransmission, inflammation, and cardiovascular function. Due to its therapeutic potential, **ST 1535** is a compound of interest for in vivo research in models of neurological disorders, such as Parkinson's disease, and other conditions where A2A receptor modulation is implicated. A critical first step in conducting such studies is the proper dissolution and formulation of **ST 1535** for administration to laboratory animals.

Data Presentation

Solubility and Recommended Solvents

ST 1535 is known to be soluble in dimethyl sulfoxide (DMSO). For in vivo applications, it is crucial to prepare a formulation that is both effective in solubilizing the compound and safe for the animal model. This typically involves creating a stock solution in DMSO and then diluting it with a suitable vehicle to a final concentration that minimizes potential solvent toxicity.

Parameter	Value	Reference
Primary Solvent	Dimethyl Sulfoxide (DMSO)	[1]
Recommended Final DMSO Concentration (Oral Gavage)	< 10%	[2]
Common Co-solvents/Vehicles	Phosphate-Buffered Saline (PBS), Saline, Polyethylene Glycol (PEG), Tween 80	[3][4]

In Vivo Administration Data (Oral Gavage in Mice)

Published studies have utilized oral gavage for the administration of **ST 1535** in mice. The following table summarizes the reported dosage range.

Species	Route of Administration	Dosage Range
Mouse	Oral	1.25 - 20 mg/kg

Experimental Protocols

Preparation of ST 1535 Formulation for Oral Gavage

This protocol describes the preparation of a dosing solution of **ST 1535** for oral administration in mice. It is essential to perform a small-scale solubility test with the specific batch of **ST 1535** and the chosen vehicle to ensure complete dissolution before preparing the full volume.

Materials:

- **ST 1535** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile Phosphate-Buffered Saline (PBS), pH 7.4
- Sterile, amber or foil-wrapped microcentrifuge tubes or vials
- Vortex mixer

- Sonicator (optional)
- Calibrated pipettes

Procedure:

- Calculate the required amount of **ST 1535**: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the mice, calculate the total mass of **ST 1535** needed for the study cohort.
- Prepare a stock solution in DMSO:
 - Weigh the calculated amount of **ST 1535** powder and place it in a sterile, amber vial.
 - Add a minimal amount of DMSO to completely dissolve the powder. For example, to achieve a high-concentration stock, you might aim for 50-100 mg/mL.
 - Vortex the solution until the **ST 1535** is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication may aid dissolution. Visually inspect for any particulate matter.
- Prepare the final dosing solution:
 - This protocol aims for a final DMSO concentration of 5%.
 - Calculate the volume of the DMSO stock solution and the volume of sterile PBS required to achieve the desired final concentration of **ST 1535** and 5% DMSO.
 - Example Calculation for a 10 mg/kg dose in a 25g mouse with a gavage volume of 100 µL:
 - Dose per mouse: $10 \text{ mg/kg} \times 0.025 \text{ kg} = 0.25 \text{ mg}$
 - Final concentration in dosing solution: $0.25 \text{ mg} / 0.1 \text{ mL} = 2.5 \text{ mg/mL}$
 - If the DMSO stock is 50 mg/mL, you will need 5 µL of the stock solution per 100 µL of final solution.
 - To make 1 mL of the final dosing solution (enough for 10 mice), you would need 50 µL of the 50 mg/mL DMSO stock and 950 µL of sterile PBS.

- In a sterile tube, add the calculated volume of sterile PBS.
- While vortexing the PBS, slowly add the calculated volume of the **ST 1535** DMSO stock solution. This dropwise addition to a vortexing solution helps to prevent precipitation of the compound.
- Vortex the final solution thoroughly to ensure homogeneity.
- Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO in PBS (e.g., 5% DMSO in PBS) without **ST 1535**.

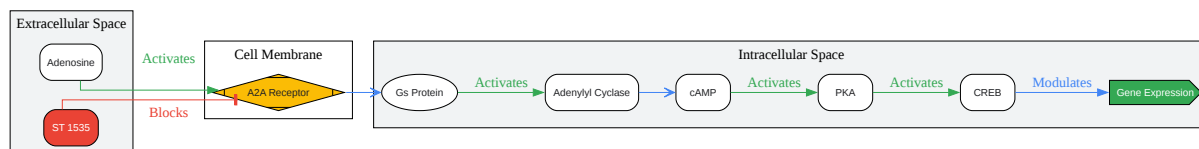
Storage:

- The DMSO stock solution should be stored at -20°C for long-term storage.
- The final dosing solution should be prepared fresh on the day of the experiment.

Mandatory Visualizations

Signaling Pathway of Adenosine A2A Receptor Antagonism

The adenosine A2A receptor is a Gs-protein coupled receptor. Its activation by adenosine leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of various genes. **ST 1535**, as an antagonist, blocks the binding of adenosine to the A2A receptor, thereby inhibiting this signaling cascade.



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Caption: Adenosine A2A Receptor Signaling Pathway and the inhibitory action of **ST 1535**.

Experimental Workflow for **ST 1535** In Vivo Administration

The following diagram outlines the key steps for preparing and administering **ST 1535** in an in vivo experimental setting.



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Caption: Workflow for the preparation and in vivo administration of **ST 1535**.

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